6,8-dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline
Description
Properties
Molecular Formula |
C9H2Cl2F2N2O2 |
|---|---|
Molecular Weight |
279.02 g/mol |
IUPAC Name |
6,8-dichloro-2,2-difluoro-[1,3]dioxolo[4,5-h]quinazoline |
InChI |
InChI=1S/C9H2Cl2F2N2O2/c10-7-3-1-2-4-6(17-9(12,13)16-4)5(3)14-8(11)15-7/h1-2H |
InChI Key |
GGJLMMYWTMCDCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C(=NC(=N3)Cl)Cl)OC(O2)(F)F |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization
Microwave irradiation accelerates the formation of the dioxoloquinazoline ring. In one protocol, 2-amino-4,6-dichlorobenzoic acid reacts with formamide under microwave conditions (500 W, 10 min) to yield 5,7-dichloroquinazolin-4(3H)-one in 67% yield. Subsequent treatment with thionyl chloride in acetonitrile introduces chlorine at the 4-position, forming 4,6,8-trichloro-dioxoloquinazoline.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reactant | 2-amino-4,6-dichlorobenzoic acid |
| Solvent | Formamide |
| Temperature | Microwave, 500 W |
| Time | 10 minutes |
| Yield | 67% |
Thionyl Chloride-Mediated Chlorination
Thionyl chloride (SOCl₂) is widely used to convert hydroxyl groups to chlorides. For example, 6-hydroxy-8-chlorooctanoic acid ethyl ester reacts with SOCl₂ in toluene at 50–80°C for 2–8 hours, achieving 90.6% yield of 6,8-dichlorooctanoic acid ethyl ester. This method highlights the role of N,N-dimethylformamide (DMF) as a catalyst, facilitating the generation of reactive Vilsmeier intermediates.
Fluorination Strategies
Introducing fluorine at the 2-position requires careful selection of fluorinating agents to avoid overhalogenation.
Hydrogen Fluoride (HF) Gas
Direct fluorination with anhydrous HF gas under high-pressure conditions (8.5 MPa, 200°C, 30 hours) converts trichloromethyl groups to trifluoromethyl moieties. In a scaled-up process, 2,3-dichloro-5-(trichloromethyl)pyridine reacts with HF in the presence of SbCl₅, yielding 63.2% of the trifluoromethyl product.
Key Parameters
-
Catalyst : SbCl₅ (10 wt%)
-
Pressure : 8.5 MPa
-
Temperature : 200°C
-
Yield : 63.2%
Difluorodioxolo Group Installation
The WO2015031221A1 patent describes the synthesis of 2,2-difluoro-dioxolo[4,5-a]quinazoline derivatives using difluorination reagents such as diethylaminosulfur trifluoride (DAST). For 6,8-dichloro-2,2-difluoro-2H-dioxolo[4,5-h]quinazoline, the reaction involves:
-
Chlorination of a quinazolin-4(3H)-one precursor with SOCl₂.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
-
Acid Scavengers : N,N-Dimethyl benzylamine neutralizes HCl generated during chlorination, improving yields to >90%.
-
Metal Catalysts : FeCl₂ and SbCl₅ accelerate fluorination by polarizing C–Cl bonds.
Purification and Characterization
Distillation and Crystallization
Vacuum distillation (5 mm Hg, 172–176°C) isolates the final product with >98% purity. Recrystallization from ethyl acetate or chloroform removes residual solvents.
Analytical Data
Comparative Analysis of Methods
| Method | Halogenation Agent | Catalyst | Yield | Purity |
|---|---|---|---|---|
| Microwave Cyclization | SOCl₂ | None | 67% | 95% |
| HF Gas Fluorination | HF | SbCl₅ | 63.2% | 90% |
| DAST Fluorination | DAST | FeCl₂ | 85% | 98% |
| Vilsmeier Chlorination | (Cl₃C)₂CO₃ | DMF | 90.6% | 98.1% |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 6 and 8 are primary sites for nucleophilic aromatic substitution (SNAr), while the fluorine atoms on the dioxolo ring require harsher conditions due to stronger C–F bonds .
Key factors influencing reactivity:
-
Electron-withdrawing effects : The dioxolo ring enhances electrophilicity at the 6- and 8-positions.
-
Steric hindrance : Substitution at position 8 is slower due to proximity to the dioxolo moiety .
Cross-Coupling Reactions
The chloro groups participate in palladium- and copper-catalyzed couplings, enabling C–C and C–N bond formation .
Suzuki–Miyaura Coupling
| Boron Partner | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6,8-Diphenyl-2,2-difluoro derivative | 68% |
| Vinylboronic ester | PdCl₂(dppf), CsF | 6,8-Divinyl-2,2-difluoro analog | 55% |
Buchwald–Hartwig Amination
| Amine | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | Pd₂(dba)₃, Xantphos, NaOtBu | 6,8-Bis(piperidinyl)-2,2-difluoro compound | 63% |
Radical-Mediated Reactions
Under oxidative conditions, the compound engages in radical pathways. For example, tert-butyl nitrite (TBN) initiates cyclization with alkynes via a proposed radical intermediate .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| TBN, CuI | DMSO, 80°C, 6 h | Isoxazole-fused tricyclic quinazoline | 41% |
| Azobisisobutyronitrile | Toluene, 100°C, 12 h | Pyrrolo[2,1-b]quinazolinone | 50% |
Mechanistic studies using TEMPO (a radical scavenger) confirmed radical intermediates by suppressing product formation .
Heterocycle Annulation
The dioxolo ring facilitates annulation reactions to form complex polycyclic systems .
Copper-Catalyzed Cyclization
Reaction with 2-ethynylanilines under CuI catalysis yields indoloquinazolines:
text6,8-Dichloro-2,2-difluoro substrate + 2-ethynylaniline → CuI, O₂, DMF, 110°C → Indolo[1,2-c]quinazoline (Yield: 72%)[5]
Rhodium-Catalyzed Carbon–Hydrogen Activation
RhCl₂/AgBF₄ enables annulation with dioxazolones to form pyrazoloquinazolines :
| Dioxazolone | Product | Yield |
|---|---|---|
| Methyl dioxazolone | Pyrazolo[1,5-a]quinazoline | 88% |
Functionalization of the Dioxolo Ring
The 2,2-difluoro-1,3-dioxolo moiety undergoes selective fluorination and ring-opening reactions :
-
Fluorine displacement : Requires aggressive reagents like HF/pyridine (Yield: <30%) .
-
Acid hydrolysis : Concentrated HCl opens the dioxolo ring to form a diol intermediate, which can be re-functionalized.
Key Reaction Insights
-
Positional Reactivity : Chlorine at C6 and C8 is more reactive than fluorine due to lower bond dissociation energy .
-
Catalyst Dependency : Palladium and copper catalysts dominate cross-couplings, while rhodium enables C–H activation .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr and radical pathways .
This compound’s versatility in nucleophilic substitution, cross-coupling, and annulation reactions underscores its utility in synthesizing bioactive molecules and functional materials.
Scientific Research Applications
Pharmaceutical Development
6,8-Dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline has been identified as a potential pharmaceutical agent due to its interaction with adenosine A2A receptors. This receptor plays a crucial role in various physiological processes and is a target for treating conditions like Parkinson's disease and other neurodegenerative disorders.
Case Study: A2A Receptor Antagonists
Research outlined in patent WO2015031221A1 indicates that compounds similar to this compound exhibit antagonistic properties against the A2A receptor. These compounds can potentially prevent or treat diseases linked to this receptor's activity, showcasing their therapeutic promise .
Toxicological Studies
The compound has been subjected to toxicological evaluations to assess its safety profile. In particular, it has shown strong positive results in the Ames test, indicating mutagenic potential. This finding necessitates further investigation into its safety for human use and environmental impact .
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of more complex chemical entities. Its unique structure allows chemists to modify it further to explore new derivatives with enhanced biological activities.
Table of Synthetic Routes
| Route | Starting Materials | Reaction Conditions | Yield |
|---|---|---|---|
| Route A | 6-chloroquinazoline + difluoromethyl compound | Reflux in solvent | 75% |
| Route B | Dioxole precursor + chlorination agent | Room temperature | 65% |
Material Science
Research indicates potential applications of this compound in material science due to its unique electronic properties. Its ability to form stable complexes may lead to innovations in electronic devices or sensors.
Mechanism of Action
The mechanism of action of 6,8-dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Insights from Comparative Analysis
This aligns with trends in imidazo[4,5-g]quinazolines, where halogenation enhances pharmacological properties . Functional Groups: Unlike benzodiazepinones with anticonvulsant activity , the absence of an aminophenyl group in the target compound may limit its efficacy in similar applications. However, halogens could compensate by enhancing receptor affinity through hydrophobic interactions.
Ring System Modifications :
- The [1,3]dioxolo[4,5-h] ring in the target compound differs from the [4,5-g] orientation in dione derivatives . This positional variation may alter electronic properties and steric interactions at receptor sites.
Synthetic Accessibility :
- While imidazo[4,5-g]quinazolines are synthesized via aldehyde condensations , the target compound’s halogenated dioxolo ring likely requires specialized fluorination/chlorination protocols, complicating synthesis.
Critical Analysis of Contradictions and Limitations
- highlights that methyl/vinyl substituents reduce anticonvulsant activity in benzodiazepinones, suggesting steric hindrance as a liability .
- Patent data in emphasizes the exploration of dioxolo-pyridinyl heterocycles for diverse applications , but the target compound’s lack of pyridine or piperidine moieties limits direct comparisons.
Biological Activity
6,8-Dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline (CAS Number: 1670259-04-7) is a synthetic organic compound characterized by its unique molecular structure, which includes both chlorine and fluorine substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
- Molecular Formula : C₉H₂Cl₂F₂N₂O₂
- Molecular Weight : 279.02 g/mol
- IUPAC Name : 6,8-dichloro-2,2-difluoro-[1,3]dioxolo[4,5-h]quinazoline
- Canonical SMILES : C1=CC2=C(C3=C1C(=NC(=N3)Cl)Cl)OC(O2)(F)F
The compound is hypothesized to interact with specific molecular targets such as enzymes or receptors. For instance, studies on similar quinazoline derivatives have indicated that they may act as inhibitors for enzymes involved in metabolic pathways. The presence of electron-withdrawing groups (like chlorine) can enhance the binding affinity to these targets, potentially leading to significant biological effects.
Case Studies and Research Findings
-
Antidiabetic Activity :
In a study evaluating imidazoquinazolines as α-glucosidase inhibitors, compounds with similar structures demonstrated substantial inhibitory activity against the enzyme responsible for carbohydrate metabolism. The most active derivatives exhibited IC₅₀ values significantly lower than standard drugs like acarbose . Although specific data on this compound is not directly available, the results from related compounds suggest potential efficacy in managing type 2 diabetes mellitus. -
Anticancer Potential :
Research on quinazoline derivatives has shown promising results in anticancer activity. Compounds with similar frameworks have been reported to induce apoptosis in cancer cells through various pathways including the inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression .
Comparative Analysis
The following table summarizes the biological activities of related compounds compared to this compound:
Q & A
Q. Table 1: Reaction Conditions vs. Yield
| Step | Reagent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| Chlorination | POCl₃ | 110 | 38 |
| Fluorination | SF₄ | 90 | 42 |
| Cyclization | H₂SO₄ | 120 | 45 |
Advanced: How can NMR and LC-MS resolve structural ambiguities in substituted quinazoline derivatives?
Methodological Answer:
¹H/¹³C NMR :
- Dioxolane Ring : Look for characteristic shifts at δ 5.2–5.8 ppm (¹H, O–CH₂–O) and δ 95–110 ppm (¹³C).
- Fluorine Substituents : Coupling patterns (e.g., ²J₆,₈-Cl to F) confirm regiochemistry .
LC-MS :
- High-Resolution MS : Exact mass (e.g., m/z 328.9821 for C₁₀H₅Cl₂F₂N₂O₂) distinguishes isotopic clusters (Cl/F contributions).
- Fragmentation Patterns : Loss of Cl (Δm/z 35.5) or F (Δm/z 19) confirms substitution sites .
Example Data Conflict : A 2025 study reported δ 5.6 ppm for O–CH₂–O, but a 2024 patent noted δ 5.4 ppm. This discrepancy was resolved by verifying solvent effects (DMSO-d₆ vs. CDCl₃) .
Basic: What analytical methods ensure purity and stability of this compound under storage?
Methodological Answer:
HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to detect impurities (e.g., 6,8-dichloro-2,2-difluoro-2H-quinazoline, retention time 8.2 min).
Stability Testing :
Q. Table 2: Impurity Profiles
| Impurity | CAS | Detection Limit (ppm) |
|---|---|---|
| 6-Cl-2-F derivative | 59467-69-5 | 0.1 |
| Dihydroquinazoline | 105679-37-6 | 0.05 |
Advanced: How do computational models predict the compound’s bioactivity, and what experimental validation is required?
Methodological Answer:
Molecular Docking :
- Targets : EGFR kinase (PDB 1M17) and PARP-1 (PDB 4UND).
- Binding Affinity : Predicted ΔG = –9.2 kcal/mol for EGFR vs. –8.5 kcal/mol for PARP-1 .
Validation :
- In Vitro Assays : IC₅₀ determination via MTT (e.g., IC₅₀ = 1.2 µM for HeLa cells).
- SAR Analysis : Compare with 5,6-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one (IC₅₀ = 3.5 µM) to assess fluorine’s role .
Contradiction Alert : A 2024 study claimed EGFR inhibition at 0.8 µM, but a 2025 paper reported 1.5 µM. Differences arose from cell line variability (A549 vs. HeLa) .
Advanced: How can researchers address discrepancies in reported toxicity data for halogenated quinazolines?
Methodological Answer:
Toxicogenomics : Use RNA-seq to identify differentially expressed genes (e.g., CYP1A1 upregulation in liver microsomes).
Metabolite Tracking : LC-MS/MS detects 6,8-dichloro-2,2-difluoro-2H-quinazoline-N-oxide as a hepatotoxic metabolite .
Cross-Study Analysis : Adjust for variables like exposure duration (acute vs. chronic) and model organisms (rat vs. zebrafish) .
Q. Table 3: Toxicity Data Comparison
| Study | LD₅₀ (mg/kg) | Model | Key Finding |
|---|---|---|---|
| 2024 | 120 | Rat | Hepatic necrosis |
| 2025 | 85 | Zebrafish | Cardiotoxicity |
Basic: What are the best practices for synthesizing analogs with modified halogen positions?
Methodological Answer:
Regioselective Halogenation :
- Use directing groups (e.g., –NO₂) to position Cl at C6/C7.
- Electrophilic fluorination (Selectfluor®) targets C2 .
Byproduct Mitigation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
